

Spectroscopic Profile of 4,4'-Diformyltriphenylamine: A Technical Guide

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Compound of Interest

Compound Name: *Bis(4-formylphenyl)phenylamine*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-diformyltriphenylamine, a key intermediate in the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmaceuticals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a robust experimental protocol for its synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-diformyltriphenylamine, facilitating easy reference and comparison for researchers.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.90	s	2H	Aldehydic protons (-CHO)
7.7 - 7.8	m	6H	Aromatic protons
7.3 - 7.4	m	3H	Aromatic protons
7.1 - 7.3	m	4H	Aromatic protons

Table 2: ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 , Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
191.05	Aldehydic Carbonyl Carbon (-CHO)
151.72	Aromatic Carbon (C-N)
145.56	Aromatic Carbon
131.70	Aromatic Carbon
130.58	Aromatic Carbon
130.21	Aromatic Carbon
129.34	Aromatic Carbon
126.48	Aromatic Carbon
125.62	Aromatic Carbon

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3044, 3038	Weak	Aromatic C-H Stretch
2816, 2745	Weak	Aldehydic C-H Stretch
1691	Strong	Aldehydic C=O Stretch
1601, 1584, 1508	Medium-Strong	Aromatic C=C Stretch
1336	Medium	C-N Stretch
828, 772, 758	Strong	C-H Bending (Out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
302.1131	[M+H] ⁺
301.1121	[M] ⁺ (Calculated)

Experimental Protocol: Synthesis of 4,4'-Diformyltriphenylamine

The synthesis of 4,4'-diformyltriphenylamine is commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[\[1\]](#)

Materials:

- Triphenylamine
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Ethyl acetate
- Cyclohexane

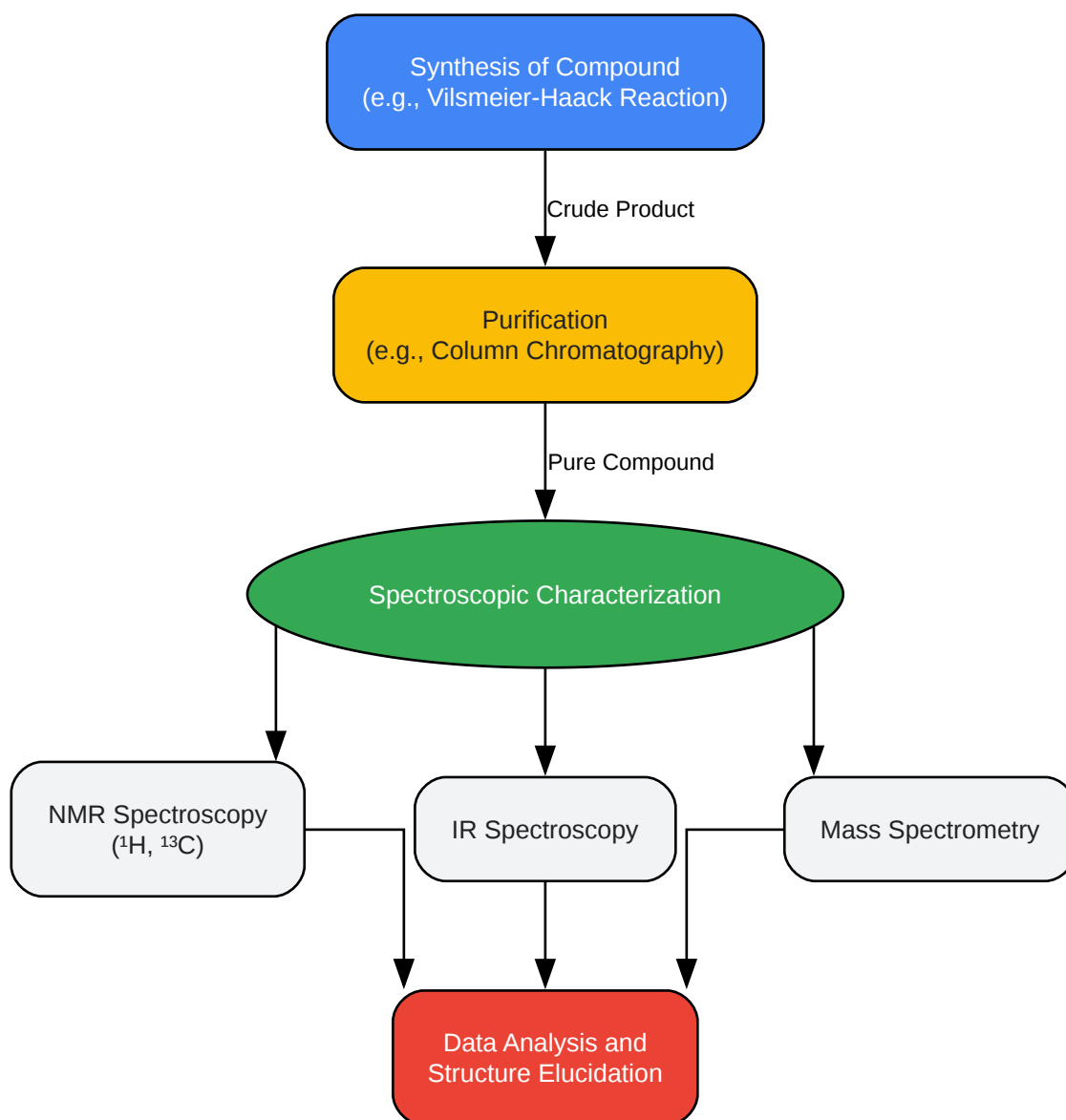
- Sodium hydroxide (NaOH) solution (20%)
- Ice
- Silica gel for column chromatography

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add phosphorus oxychloride (POCl_3 , 56.0 mL, 0.53 mol) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF, 38.0 mL, 0.5 mol) containing triphenylamine (12.3 g, 0.05 mol).[\[1\]](#)
- After the addition is complete, heat the reaction mixture to 95 °C and maintain stirring for 5 hours.[\[1\]](#)
- Upon completion of the reaction, carefully pour the resulting solution into a beaker containing crushed ice and water.
- Neutralize the mixture to a pH of approximately 8 by the slow addition of a 20% sodium hydroxide (NaOH) solution.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent.[\[1\]](#)
- Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield N,N-bis(4-formylphenyl)aniline as a yellow solid. The reported yield is approximately 76%, with a melting point of 120-123 °C.[\[1\]](#)

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of an organic compound like 4,4'-diformyltriphenylamine.



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Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

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References

- 1. 4,4'-DIFORMYLTRIPHENYLAMINE | 53566-95-3 [amp.chemicalbook.com]
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